![molecular formula C18H19NO B8616642 (E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) is a compound known for its significant applications in the field of medicinal chemistry. It is a derivative of dibenzoxepin and is often referred to in the context of its use as an antidepressant. The compound has a complex structure that includes a dibenzoxepin moiety linked to a propanamine chain, which contributes to its unique chemical properties .
Méthodes De Préparation
The synthesis of (E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) involves several steps. One common synthetic route includes the reaction of dibenz[b,e]oxepin-11(6H)-one with a suitable amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is primarily known for its use as an antidepressant, where it helps in the treatment of major depressive disorders by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of (E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) involves its interaction with neurotransmitter systems in the brain. It inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression. The compound also exhibits anticholinergic, antihistamine, and antiserotonin effects, contributing to its therapeutic profile .
Comparaison Avec Des Composés Similaires
(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) can be compared with other similar compounds such as:
Doxepin: A well-known tricyclic antidepressant with a similar structure and mechanism of action.
Amitriptyline: Another tricyclic antidepressant that shares similar therapeutic effects but differs in its chemical structure.
Imipramine: A tricyclic antidepressant with a different chemical structure but similar pharmacological effects.
The uniqueness of (E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin) lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C18H19NO |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3 |
Clé InChI |
HVKCEFHNSNZIHO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


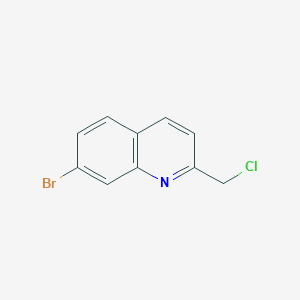

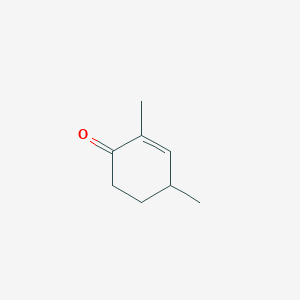

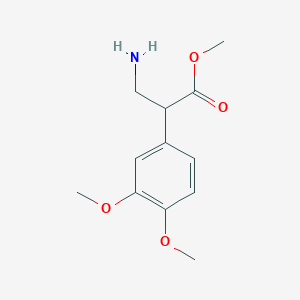
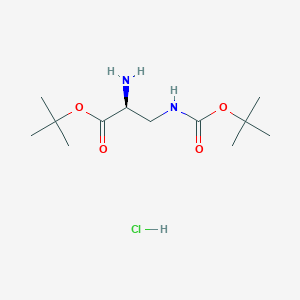
![Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)
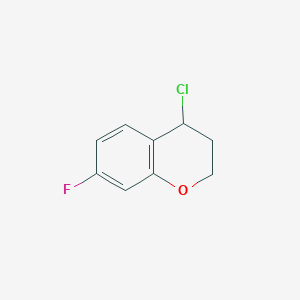

![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8616630.png)
![6,7-Dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B8616634.png)

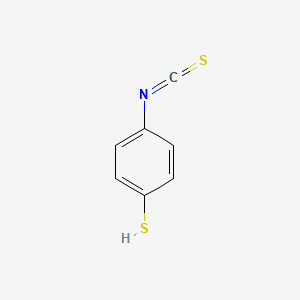
![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)
